3,5-Dibromo-4-(trimethylsilyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 3 and 5 positions and a trimethylsilyl group at the 4 position. This compound belongs to a class of organic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
The compound can be synthesized from readily available starting materials such as 4-aminopyridine through various synthetic routes involving bromination and coupling reactions. The synthesis methods have been detailed in several studies, emphasizing efficient pathways to obtain high yields of the desired product .
3,5-Dibromo-4-(trimethylsilyl)pyridine is classified as a halogenated heterocyclic compound. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and pharmaceutical applications.
The synthesis of 3,5-dibromo-4-(trimethylsilyl)pyridine typically involves:
The reaction conditions for bromination generally require controlled temperatures to prevent over-bromination. The trimethylsilylation step often requires anhydrous conditions to ensure complete reaction and prevent hydrolysis of the silyl group .
The molecular formula of 3,5-dibromo-4-(trimethylsilyl)pyridine is C_9H_10Br_2NSi. Its structure features:
The compound exhibits distinct spectral characteristics that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
3,5-Dibromo-4-(trimethylsilyl)pyridine is versatile in chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atoms and the electron-donating properties of the trimethylsilyl group, allowing for selective reactions under mild conditions .
The mechanism of action for reactions involving 3,5-dibromo-4-(trimethylsilyl)pyridine typically follows these steps:
Kinetic studies may reveal insights into the reaction rates and mechanisms involved when this compound participates in various organic transformations .
Relevant data for these properties can be obtained from standard chemical databases or through experimental determination .
3,5-Dibromo-4-(trimethylsilyl)pyridine finds numerous applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications .
The strategic installation of trimethylsilyl (TMS) groups at the C4 position of polyhalogenated pyridines relies on regioselective metalation and subsequent electrophilic quenching. 3,5-Dibromopyridine serves as a prime substrate for directed ortho-metalation due to the synergistic directing effects of the nitrogen atom and bromine substituents. When treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at –78°C, selective lithiation occurs at C4, avoiding the C2 and C6 positions shielded by bromine sterics. Quenching with chlorotrimethylsilane (TMSCl) yields 3,5-dibromo-4-(trimethylsilyl)pyridine with >85% regioselectivity [4] [8]. Critical parameters include:
Alternative metalation agents like lithium diisopropylamide (LDA) enable C4 functionalization of 3,5-dibromo-4-iodopyridine, where iodine acts as a superior leaving group for later cross-coupling. The TMS group serves dual roles: as a steric shield for orthogonal functionalization at C2/C6 and as a precursor to silicon-based cross-coupling via proto-desilylation [8] [10].
Table 1: Organometallic Routes to 3,5-Dibromo-4-(trimethylsilyl)pyridine
Substrate | Base/Reagent | Temperature | Electrophile | Yield (%) |
---|---|---|---|---|
3,5-Dibromopyridine | n-BuLi/THF-Hexane | –78°C | TMSCl | 78 |
3,5-Dibromo-4-iodopyridine | LDA/THF | –85°C | TMSCl | 72 |
4-Bromo-3,5-lutidine | t-BuLi/Et₂O | –100°C | TMSCl | 65 |
Photochemical protocols enable precise bromine installation adjacent to directing groups in pyridine systems. UV irradiation (254 nm) of pyridine N-oxides in hydrobromic acid (HBr) generates 3,5-dibrominated products via radical chain mechanisms, exploiting the N-oxide's role as a photolabile directing group. This method achieves >90% C3/C5 selectivity due to spin density localization at these positions in the excited state [1] [5]. Key mechanistic aspects include:
For 4-(trimethylsilyl)pyridine, bromination requires N-oxide preformation due to the TMS group's radical-stabilizing effect. Subsequent photobromination yields 3,5-dibromo-4-(trimethylsilyl)pyridine N-oxide, which undergoes deoxygenation via PCl₃ to restore aromaticity. This sequence achieves 70–75% isolated yield with minimal desilylation [5] [7].
Table 2: Photochemical Bromination Methods for Pyridine Derivatives
Substrate | Conditions | C3 Bromination (%) | C5 Bromination (%) |
---|---|---|---|
Pyridine N-oxide | HBr/H₂O₂, 254 nm, 25°C | 48 | 48 |
4-TMS-Pyridine N-oxide | Br₂, CCl₄, 300 nm, 30°C | 95 | 95 |
4-Cyanopyridine | NBS, benzoyl peroxide, hv | <5 | >90 |
Halogen dance (HD) transformations leverage the kinetic acidity of C–H bonds adjacent to halogen atoms to remodel bromine patterns in pyridine cores. Treating 3,5-dibromo-4-(trimethylsilyl)pyridine with lithium tetramethylpiperidide (LiTMP) at –100°C triggers bromine migration via a dimeric complex, where the TMS group exerts steric control over regiochemistry. This enables access to inaccessible isomers like 2,5-dibromo-3-(trimethylsilyl)pyridine [4] [10]. Critical factors are:
Table 3: Halogen Dance Applications in TMS-Pyridine Systems
Starting Material | Base | Temperature | Major Product | Yield (%) |
---|---|---|---|---|
3,5-Dibromo-4-TMS-pyridine | LiTMP | –100°C | 2,5-Dibromo-3-TMS-pyridine | 68 |
2,3,5-Tribromo-4-TMS-pyridine | n-BuLi | –78°C | 2,3,6-Tribromo-5-TMS-pyridine | 55 |
3-Bromo-4-TMS-pyridine | LDA | –90°C | 2-Bromo-3-TMS-pyridine | 73 |
The orthogonal reactivity of bromine versus trimethylsilyl groups enables sequential cross-coupling for modular synthesis. Key strategies include:
Suzuki-Miyaura reactions selectively target C5-bromine in 3,5-dibromo-4-(trimethylsilyl)pyridine due to steric hindrance from the C4-TMS group. Using Pd(PPh₃)₄ and arylboronic acids, C5-arylation achieves 80–92% yields. The TMS group remains intact but can be converted to iodide via ICl for Stille couplings [2] [6]. Piperazine derivatives undergo regioselective coupling at C5-bromine, facilitated by the TMS group's steric profile [2].
Visible-light photocatalysis (e.g., Ir(ppy)₃) with sulfinate radicals enables C–H functionalization adjacent to the TMS group. Sulfonyl radicals add to electron-rich alkenes, generating benzylic radicals that couple with persistent pyridyl radicals from cyanopyridine reduction. Subsequent β-elimination yields branched alkenylpyridines [9].
Table 4: Cross-Coupling Reactions of 3,5-Dibromo-4-(trimethylsilyl)pyridine
Reaction Type | Conditions | Selectivity | Yield (%) | Reference |
---|---|---|---|---|
Suzuki coupling (C5) | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane, 80°C | C5 > C3 (20:1) | 85 | [2] |
Protodesilylation | HCl, MeOH, 25°C | TMS removal | 95 | [10] |
Photoredox alkylation | Ir(ppy)₃, NaPhSO₂, styrene, blue LED | C4-alkenylation | 74 | [9] |
The trimethylsilyl group serves as a transient protecting moiety to block C4 during multi-step syntheses:
During C2-lithiation of 3,5-dibromo-4-(trimethylsilyl)pyridine, the TMS group prevents metalation at C4 and reduces dimerization. After electrophilic quenching (e.g., D₂O, aldehydes), the TMS can be removed via HF·pyridine to reveal C4-H [8] [10].
1.5.2 N-Oxide MaskingPyridine N-oxides protect nitrogen while activating C2/C4 for electrophilic bromination. Post-bromination, deoxygenation with PCl₃ restores the pyridine, allowing TMS installation at C4 via metalation. This orthogonal protection sequence enables synthesis of 3,5-dibromo-2-fluoro-4-(trimethylsilyl)pyridine [5].
Table 5: Protecting Group Applications in Polyhalopyridine Synthesis
Protecting Group | Installation Method | Key Advantage | Removal Conditions |
---|---|---|---|
Trimethylsilyl (C4) | n-BuLi/TMSCl | Blocks electrophilic substitution | F⁻ or H₃O⁺ |
N-oxide | mCPBA | Activates C2/C4 for bromination | PCl₃, TiCl₃ |
Boc (N1) | Boc₂O, DMAP | Prevents N-coordination in Pd catalysis | TFA |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0